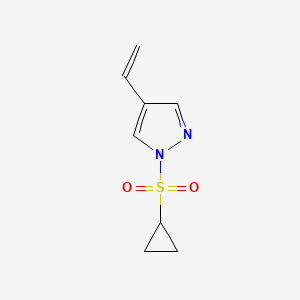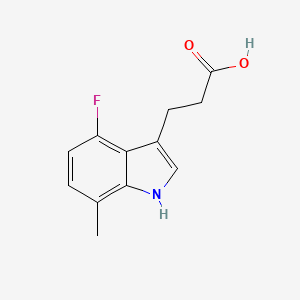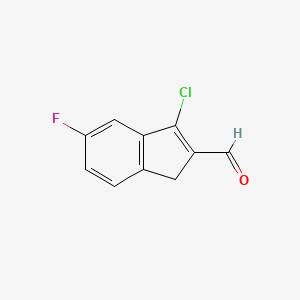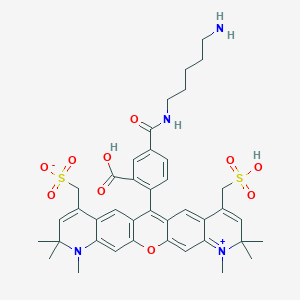
2'-Bromo-3'-fluoro-6'-hydroxyphenacyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’-Bromo-3’-fluoro-6’-hydroxyphenacyl chloride is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of bromine, fluorine, and chlorine atoms attached to a phenacyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Bromo-3’-fluoro-6’-hydroxyphenacyl chloride typically involves the halogenation of a phenacyl precursor. One common method is the bromination of 3’-fluoro-6’-hydroxyacetophenone followed by chlorination. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) for bromination and thionyl chloride (SOCl₂) for chlorination .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes with stringent control over reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2’-Bromo-3’-fluoro-6’-hydroxyphenacyl chloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine and fluorine atoms can be reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in polar solvents.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Major Products
Nucleophilic Substitution: Formation of substituted phenacyl derivatives.
Oxidation: Formation of phenacyl ketones or aldehydes.
Reduction: Formation of dehalogenated phenacyl compounds.
科学的研究の応用
2’-Bromo-3’-fluoro-6’-hydroxyphenacyl chloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive halogen atoms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2’-Bromo-3’-fluoro-6’-hydroxyphenacyl chloride involves its interaction with molecular targets through its reactive halogen atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, affecting their function and activity. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or DNA modification .
類似化合物との比較
Similar Compounds
2-Bromo-3,3,3-Trifluoropropene: Used in the synthesis of fluorinated organic compounds.
2-Bromo-3’-hydroxyacetophenone: Shares similar structural features and reactivity.
Uniqueness
2’-Bromo-3’-fluoro-6’-hydroxyphenacyl chloride is unique due to the combination of bromine, fluorine, and chlorine atoms on the phenacyl group, which imparts distinct reactivity and potential for diverse applications. Its ability to undergo multiple types of chemical reactions and its utility in various fields make it a valuable compound for research and industrial purposes.
特性
分子式 |
C8H5BrClFO2 |
|---|---|
分子量 |
267.48 g/mol |
IUPAC名 |
1-(2-bromo-3-fluoro-6-hydroxyphenyl)-2-chloroethanone |
InChI |
InChI=1S/C8H5BrClFO2/c9-8-4(11)1-2-5(12)7(8)6(13)3-10/h1-2,12H,3H2 |
InChIキー |
LRXHJOAMASRFIZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1O)C(=O)CCl)Br)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1'-Boc-7'-bromospiro[cyclopropane-1,3'-indoline]](/img/structure/B13718565.png)

![6-[[2-(Benzyloxy)ethyl]amino]-1,3,5-triazine-2,4-diol](/img/structure/B13718577.png)




![5'H-Spiro[dibenzo[b,d]silole-5,10'-dibenzo[b,e][1,4]azasiline]](/img/structure/B13718627.png)

![3,4,5-Tris(acetyloxy)-N-[4-[[(3-acetylphenyl)amino]sulfonyl]phenyl]benzamide](/img/structure/B13718633.png)

